

Application Notes: Nickel Selenide-Based Electrodes for Aqueous Hybrid Supercapacitors

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Compound Focus: Nickel selenate

CAS No.: 15060-62-5

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Nickel Selenide (NiSe) and its bimetallic derivatives, such as **nickel cobalt selenide (Ni-Co-Se)**, are recognized as high-performance battery-type electrode materials for Aqueous Hybrid Supercapacitors (AHSCs) [1] [2] [3]. Their appeal lies in their high theoretical specific capacity, rich redox chemistry from multiple oxidation states, and generally higher electrical conductivity compared to their oxide or hydroxide counterparts [1] [4] [5].

A common and effective strategy to enhance their performance involves designing composite materials. Integrating NiSe with conductive carbon substrates like **graphene**, **reduced graphene oxide (RGO)**, or **multi-walled carbon nanotubes (MWCNTs)** can significantly improve electron transport, buffer volume changes during cycling, and increase the number of electroactive sites [6] [4]. Furthermore, constructing **bimetallic selenides** (e.g., Ni-Co-Se) or sophisticated **core-shell architectures** can create synergistic effects, unlocking a greater number of redox reactions and enhancing structural stability [6] [7] [5].

The table below summarizes the electrochemical performance of various nickel selenide-based materials as reported in recent literature.

Material	Specific Capacity/Capacitance	Cycling Stability	Energy Density	Power Density	Citation
(Ni _{0.2} Co _{0.3}) _{0.85} Se / MoSe ₂ / RGO	410.4 C g ⁻¹ @ 0.5 A g ⁻¹	93% retention	22.4 Wh kg ⁻¹	400 W kg ⁻¹	[6]

Material	Specific Capacity/Capacitance	Cycling Stability	Energy Density	Power Density	Citation
		after 10,000 cycles @ 10 A g ⁻¹			
Ni _{0.95} Co _{2.05} Se ₄	1038.75 F g ⁻¹ @ 1 A g ⁻¹	97.8% capacity retention @ 4 A g ⁻¹	37.22 Wh kg ⁻¹	800.90 W kg ⁻¹	[7]
NiSe / MWCNT Nanocomposite	321.9 mF cm ⁻² (Areal) @ 0.5 mA cm ⁻²	93.3% retention after 5,000 cycles	Information missing	Information missing	[4]
ZnCoTe@NiCoSe ₂ (Core-Shell)	240 mAh g ⁻¹ @ 2 A g ⁻¹	94% retention after 5,000 cycles @ 10 A g ⁻¹	57 Wh kg ⁻¹	580 W kg ⁻¹	[5]
β-Ni(OH) ₂ / WC (5 wt%)	Specific capacitance data missing	Good stability after floating test	66.78 Wh kg ⁻¹	Power density data missing	[8]

Detailed Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Ni-Co-Se/MoSe₂/RGO Hybrid

Adapted from Li et al. (2025) [6]

1. Synthesis of MoSe₂/RGO Composite: - **Step 1:** Disperse 50 mg of Graphene Oxide (GO) in 25 mL of ultrapure water using ultrasonication for 30-60 minutes to form a uniform dispersion. - **Step 2:** To the GO dispersion, add 0.1210 g of Sodium Molybdate Dihydrate (Na₂MoO₄·2H₂O) and 200 mg of Polyvinylpyrrolidone (PVP) as a stabilizing agent. Label this as Solution A. - **Step 3:** In a separate Teflon-lined autoclave vessel, dissolve 79 mg of Selenium powder (Se) in 5.0 mL of Hydrazine Hydrate (N₂H₄·H₂O) with stirring for 30 minutes. Label this as Solution B. - **Step 4:** Slowly pour Solution A into Solution B under continuous stirring. Seal the autoclave and maintain it at 200 °C for 24 hours. - **Step 5:** After natural cooling, collect the resulting precipitate (MoSe₂/RGO) by centrifugation, wash repeatedly with ethanol and water, and dry in a vacuum oven at 60 °C.

2. In-situ Growth of (Ni_xCo_{0.5-x})_{0.85}Se on MoSe₂/RGO: - **Step 1:** Dissolve the MoSe₂/RGO composite, Nickel Chloride Hexahydrate (NiCl₂·6H₂O), and Cobalt Chloride Hexahydrate (CoCl₂·6H₂O) in a mixed solvent of deionized water and ethanol. The Ni/Co molar ratio should be optimized (e.g., 0.2/0.3 for best performance). - **Step 2:** Add Selenium powder and Sodium Borohydride (NaBH₄) as a reducing agent to the above mixture. Stir vigorously to form a homogeneous precursor solution. - **Step 3:** Transfer the solution to an autoclave and react at 160 °C for 12 hours. - **Step 4:** Collect the final N_xC_{0.5-x}SMR hybrid product via centrifugation, washing, and freeze-drying.

Protocol 2: Solvothermal Synthesis of Bimetallic Ni-Co-Se Particles

Adapted from Jiang et al. (2022) [7]

1. Reaction Preparation: - **Step 1:** Dissolve appropriate molar ratios of Nickel Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O) and Cobalt Nitrate Hexahydrate (Co(NO₃)₂·6H₂O) in a mixed solvent of deionized water and ethanol. - **Step 2:** Add Selenium dioxide (SeO₂) as the selenium source to the solution. - **Step 3:** Stir the mixture until all precursors are fully dissolved.

2. Solvothermal Reaction and Product Collection: - **Step 1:** Transfer the homogeneous solution into a Teflon-lined stainless-steel autoclave. - **Step 2:** Heat the autoclave to 180 °C and maintain this temperature for 12 hours to facilitate the formation of litchi-like Ni-Co-Se particles. - **Step 3:** After the reaction, allow the autoclave to cool to room temperature naturally. - **Step 4:** Collect the resulting precipitate by centrifugation, wash thoroughly with deionized water and ethanol, and dry in an oven at 60 °C for 12 hours.

Protocol 3: Fabrication of a Flexible NiSe/MWCNT Micro-Supercapacitor via Screen-Printing

Adapted from a 2025 study on flexible MSCs [4]

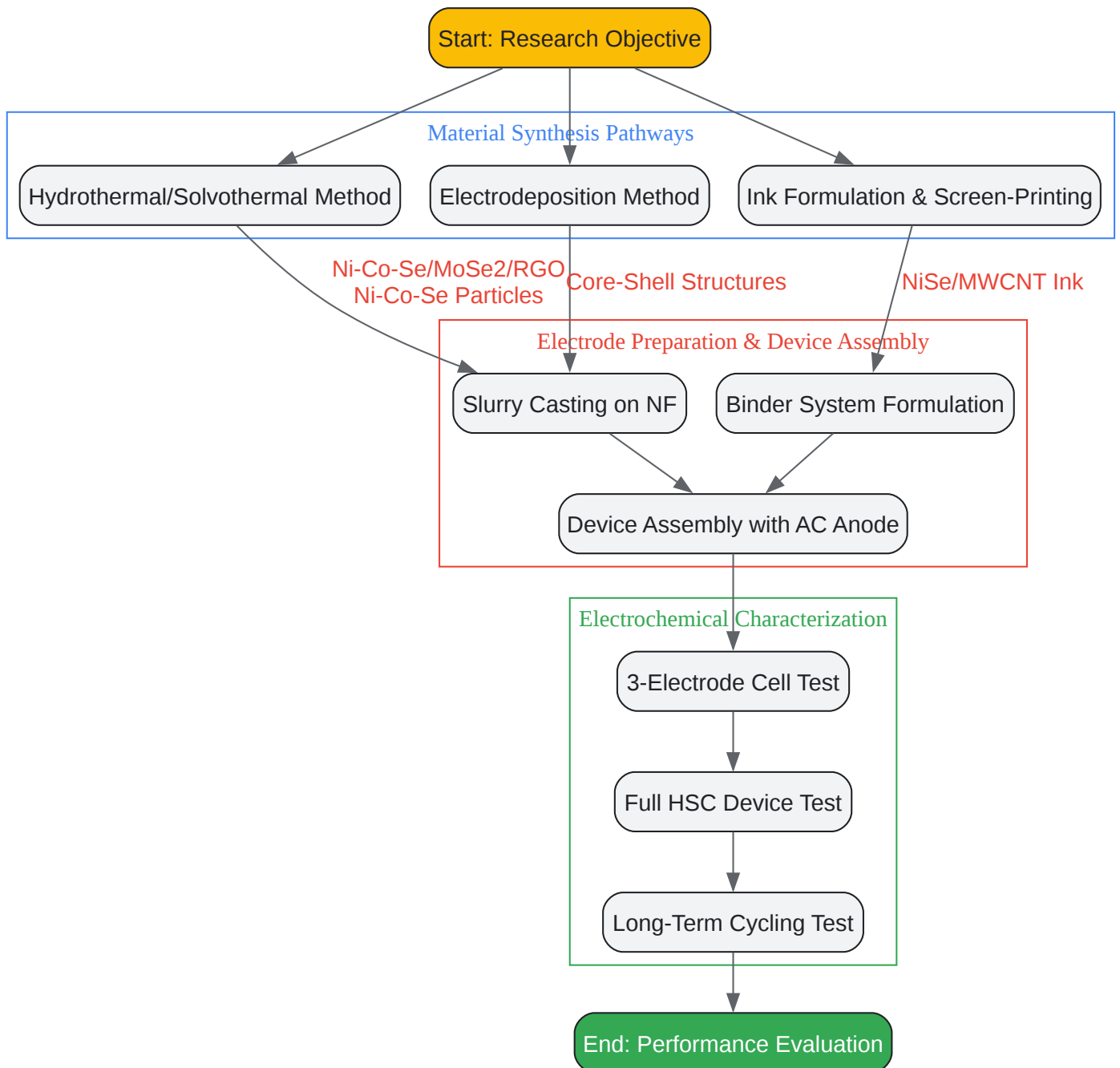
1. Synthesis of NiSe Nanoparticles: - **Step 1:** In a standard synthesis, combine 1 mmol of $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ and 1 mmol of Selenium powder with a reducing agent in a solvent. - **Step 2:** Use a hydrothermal or solvothermal method to reduce the metal and selenium precursors, forming NiSe nanoparticles.

2. Formulation of Conductive Ink: - **Step 1:** Mix the as-synthesized NiSe nanoparticles with functionalized Multi-Walled Carbon Nanotubes (MWCNTs). - **Step 2:** Incorporate an eco-friendly binder system, such as Cellulose Acetate Propionate (CAP) dissolved in Diacetone Alcohol. Add a dispersant like Triton X-100 to ensure stability. - **Step 3:** Mix thoroughly until a homogeneous, viscous, and thixotropic ink is formed.

3. Device Fabrication by Screen-Printing: - **Step 1:** Deposit a thin layer of silver paste onto a flexible Polyethylene Terephthalate (PET) substrate to act as the current collector. - **Step 2:** Use a screen-printing technique with a patterned mesh to print the NiSe/MWCNT ink onto the silver-coated PET. - **Step 3:** Allow the printed electrode to dry at ambient temperature or in a low-temperature oven. - **Step 4:** Assemble the symmetric or asymmetric flexible micro-supercapacitor using a gel electrolyte (e.g., PVA/KOH).

Experimental Workflow for Material Synthesis and Device Testing

The following diagram summarizes the typical journey from material synthesis to electrochemical performance evaluation, integrating the key protocols described above.



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Key Technical Considerations for Protocol Implementation

- **Material Characterization:** Post-synthesis, comprehensive characterization of the synthesized materials is crucial. This includes using **X-ray Diffraction (XRD)** for phase identification, **Scanning Electron Microscopy (SEM)** and **Transmission Electron Microscopy (TEM)** for morphological analysis, and **X-ray Photoelectron Spectroscopy (XPS)** for determining surface composition and elemental states [6] [5].
- **Optimization is Critical:** The electrochemical performance is highly sensitive to synthesis parameters. Key variables to optimize include the **Ni/Co molar ratio** in bimetallic selenides [6] [7], reaction **temperature and time** during hydrothermal steps [6] [7], and the **mass loading** of the active material on the current collector [5].
- **Electrochemical Testing Standards:** Performance is typically evaluated first in a three-electrode setup (working electrode, reference electrode, counter electrode) to assess the intrinsic properties of the active material. This is followed by testing a full two-electrode HSC device, where the nickel selenide-based material serves as the cathode and a carbonaceous material like Activated Carbon (AC) is used as the anode [6] [7] [5]. Standard tests include **Cyclic Voltammetry (CV)**, **Galvanostatic Charge-Discharge (GCD)**, and **Electrochemical Impedance Spectroscopy (EIS)**.

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References

1. Nanostructure Nickel -Based Selenides as Cathode Materials for... [pmc.ncbi.nlm.nih.gov]
2. Nanostructure Nickel-Based Selenides as Cathode ... [frontiersin.org]
3. -based materials: Toward practical application of the Nickel ... aqueous [scispace.com]
4. In-situ grown nickel selenide nanoparticles on carbon ... [link.springer.com]
5. Boosting energy storage performance of ZnCoTe ... [pmc.ncbi.nlm.nih.gov]

6. MoSe₂ and RGO synergistic enhancement the ... [sciencedirect.com]

7. Synthesis of bimetallic nickel cobalt selenide particles for ... [pubs.rsc.org]

8. β -Ni(OH)₂ / WC for high-energy aqueous hybrid ... [sciencedirect.com]

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